2,6-Dichloro-3H-pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

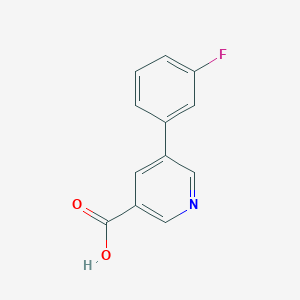

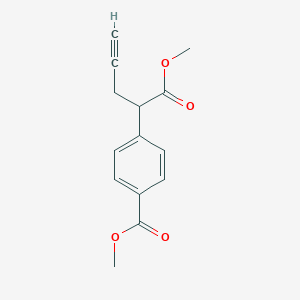

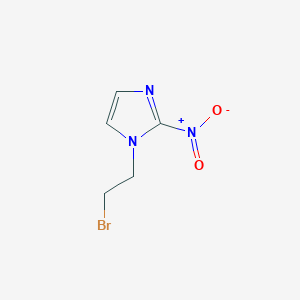

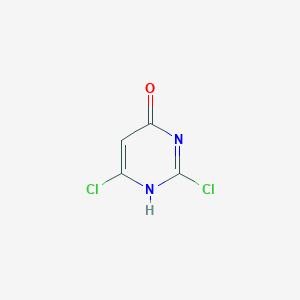

2,6-Dichloro-3H-pyrimidin-4-one is a chemical compound with the CAS Number: 120977-94-8 . It has a molecular weight of 164.98 and its linear formula is C4H2Cl2N2O . It is a solid substance that should be stored in an inert atmosphere at 2-8°C . It is used in the preparation of blocked dihydropteridines as neuronal nitric oxide synthase (nNOS) activators .

Synthesis Analysis

The synthesis of pyrimidines and their derivatives has been extensively studied . For instance, one method involves the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with two chlorine atoms attached at the 2nd and 6th positions . The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 .Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in an inert atmosphere at 2-8°C . Its molecular weight is 164.98 and its linear formula is C4H2Cl2N2O .Scientific Research Applications

Importance of Pyrimidine Scaffolds in Medicinal Chemistry

Pyrimidine scaffolds, such as those derived from 2,6-Dichloro-3H-pyrimidin-4-one, are crucial precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of various pyrimidine derivatives. These compounds are investigated for their potential in developing lead molecules across a wide range of therapeutic areas (Parmar, Vala, & Patel, 2023).

Pyrimidines in Biological Activities

Pyrimidines and their derivatives exhibit a wide range of biological activities, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects. Recent developments in the synthesis of pyrimidines have expanded their pharmacological profiles. Anti-inflammatory effects, in particular, are attributed to their action against various inflammatory mediators, highlighting the therapeutic potential of new pyrimidine derivatives (Rashid et al., 2021).

Anti-Cancer Potential of Pyrimidines

Pyrimidine-based compounds have demonstrated significant anticancer activity. The structural diversity of pyrimidine scaffolds allows for interaction with various biological targets, underscoring their versatility in anticancer research. This has led to numerous patents and studies focusing on pyrimidine derivatives as potential anticancer agents, indicating a strong interest in this area of research (Kaur et al., 2014).

Pyrimidine Derivatives in Anti-Alzheimer's Research

The pyrimidine scaffold is also explored for its potential in anti-Alzheimer's therapy. Due to its structural compatibility and non-toxic nature, pyrimidine derivatives are considered promising candidates for developing drugs aimed at managing neurological disorders, including Alzheimer's disease. The structure-activity relationship (SAR) studies of pyrimidines have emphasized their significance in medicinal chemistry, leading to advancements in therapeutics targeting neurological disorders (Das et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to exhibit anticancer properties by interacting with various cellular targets .

Mode of Action

For instance, some pyrimidine derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein .

Biochemical Pathways

For example, they can up-regulate P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 .

Result of Action

Some pyrimidine derivatives have been found to induce apoptosis and cause cell cycle arrest at the g1/s phase .

Properties

IUPAC Name |

2,4-dichloro-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)8-4(6)7-2/h1H,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXOAKRQJOOIQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396205 |

Source

|

| Record name | 2,6-Dichloro-3H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120977-94-8 |

Source

|

| Record name | 2,6-Dichloro-3H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.